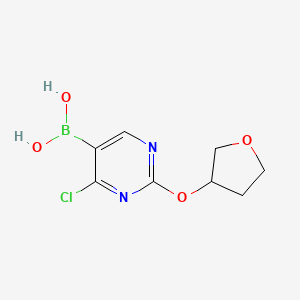
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a chloro group and a tetrahydrofuran-3-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-hydroxypyrimidine with tetrahydrofuran-3-yl bromide under basic conditions to form the intermediate (4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidine). This intermediate is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules via Suzuki-Miyaura coupling reactions.
Biology: Potential use in the development of biologically active molecules and drug candidates.
Medicine: Could be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidine-5-boronic acid pinacol ester: A similar compound with a pinacol ester group instead of a boronic acid group.
4-Chloro-2-(tetrahydrofuran-3-yloxy)pyrimidine: The intermediate in the synthesis of the boronic acid.
Uniqueness
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in Suzuki-Miyaura coupling reactions. The presence of the tetrahydrofuran-3-yloxy group can influence the electronic properties and steric hindrance, affecting the overall reaction outcome .
Properties
Molecular Formula |
C8H10BClN2O4 |
|---|---|
Molecular Weight |
244.44 g/mol |
IUPAC Name |
[4-chloro-2-(oxolan-3-yloxy)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H10BClN2O4/c10-7-6(9(13)14)3-11-8(12-7)16-5-1-2-15-4-5/h3,5,13-14H,1-2,4H2 |
InChI Key |
FVCXMDAKYIUQKE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)OC2CCOC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


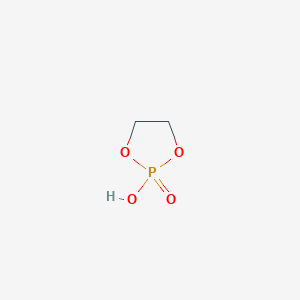
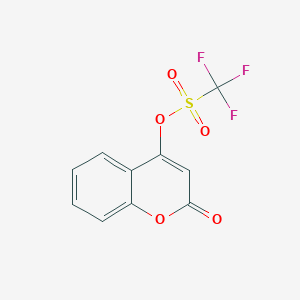
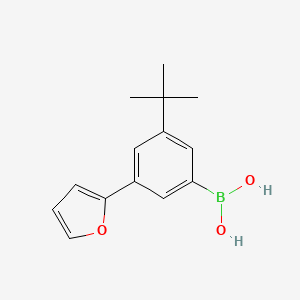
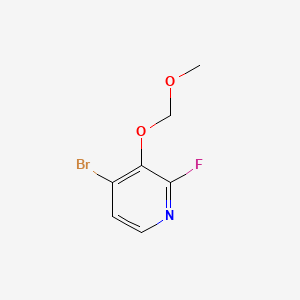

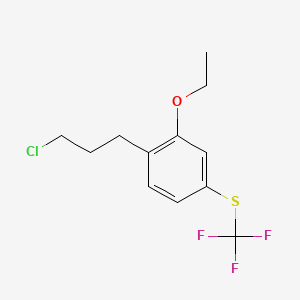
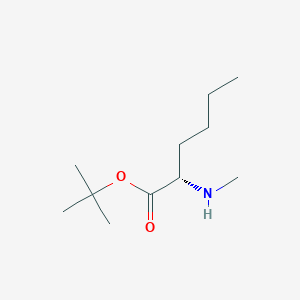
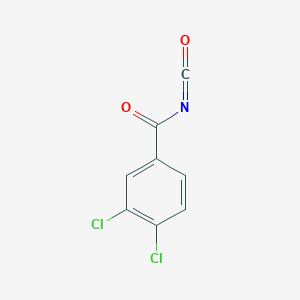

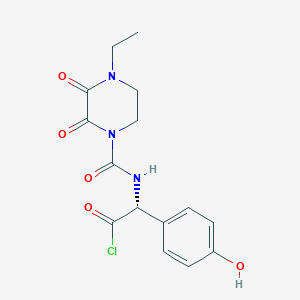


![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
